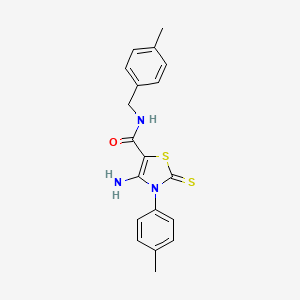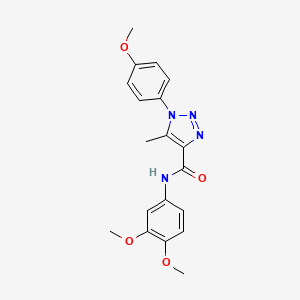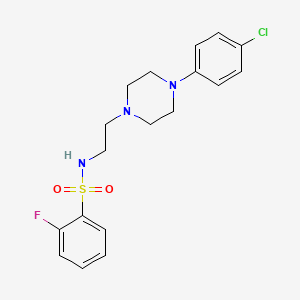
4-amino-N-(4-methylbenzyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of similar compounds involves multi-step reactions starting from basic heterocyclic scaffolds such as 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one, which can be further modified through reactions with different reagents like ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes to obtain a range of derivatives (Bekircan et al., 2008). Another approach involves starting from aminocyanacetamide to synthesize 5-aminothiazole-4-carboxamide, demonstrating the versatility and adaptability of these synthesis routes for producing complex heterocyclic compounds (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of heteroatoms in cyclic structures, contributing to their unique electronic and geometric configurations. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine these structures, revealing intricate details like dihedral angles, hydrogen bonding patterns, and molecular conformations that influence their reactivity and interactions (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted by their ability to undergo various transformations, including cyclization, condensation, and nucleophilic substitution reactions. These reactions are pivotal in extending the chemical diversity and complexity of the resulting compounds, enabling the synthesis of derivatives with tailored properties for specific applications (Albert & Trotter, 1979).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structures, are crucial for their practical applications. These properties are influenced by the molecular structure, the nature of substituents, and intermolecular interactions within the crystalline lattice. X-ray crystallography provides a comprehensive understanding of these aspects, facilitating the design of compounds with desirable physical characteristics (Hao et al., 2017).
科学的研究の応用
Clinical Applications of Dopamine Agonists
Research on pramipexole, a dopamine agonist with novel properties, in patients with Parkinson's disease has demonstrated improved motor function and reduced severity of off periods, showcasing the clinical utility of specific compounds in neurological disorders (Lieberman, Ranhosky, Korts, 1997).
Neuroimaging and Alzheimer's Disease
The use of PET amyloid ligand [11C]PIB has revealed increased tracer uptake in brain regions in Alzheimer's disease, aiding in the identification of amyloid accumulation. This research demonstrates the role of specific compounds in enhancing diagnostic capabilities for neurodegenerative diseases (Kemppainen et al., 2006).
Carcinogenic Compounds in Food
A study on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet highlights the exposure to potentially harmful compounds through dietary sources and underscores the importance of monitoring and understanding the impact of specific chemicals on human health (Ushiyama et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-12-3-7-14(8-4-12)11-21-18(23)16-17(20)22(19(24)25-16)15-9-5-13(2)6-10-15/h3-10H,11,20H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJTXLWVKAMUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2488443.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488445.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)
![3-(5-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2488450.png)
![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2488452.png)
![N-(4-acetamidophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2488453.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2488454.png)


![1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2488458.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)
![furan-2-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2488461.png)

